Primidololhydrochlorid

Übersicht

Beschreibung

Primidolol hydrochloride is a beta adrenergic receptor antagonist, primarily used as an antihypertensive agent. It is an imidazolidinone derivative patented by Pfizer Corporation. The compound is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions .

Wissenschaftliche Forschungsanwendungen

Primidolol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of beta-adrenergic receptor antagonists.

Biology: The compound is utilized in research involving cardiovascular functions and beta-adrenergic receptor mechanisms.

Medicine: Primidolol hydrochloride is investigated for its potential therapeutic effects in treating hypertension and other cardiovascular conditions.

Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes

Wirkmechanismus

Target of Action

Primidolol hydrochloride primarily targets the beta-adrenergic receptors . These receptors play a crucial role in the cardiovascular system, regulating heart rate, and blood pressure among other functions.

Result of Action

The primary result of Primidolol hydrochloride’s action is a reduction in heart rate and blood pressure . This makes it potentially useful in the treatment of conditions such as hypertension.

Biochemische Analyse

Biochemical Properties

Primidolol hydrochloride plays a significant role in biochemical reactions by interacting with beta-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of heart rate, smooth muscle relaxation, and other physiological processes. Primidolol hydrochloride binds to these receptors, inhibiting their activity and thereby reducing the effects of adrenaline and noradrenaline. This interaction leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension .

Cellular Effects

Primidolol hydrochloride affects various types of cells, particularly those in the cardiovascular system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking beta-adrenergic receptors, Primidolol hydrochloride reduces the intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn affects the activity of protein kinase A (PKA). This reduction in PKA activity leads to decreased phosphorylation of target proteins, ultimately resulting in reduced heart rate and contractility .

Molecular Mechanism

The molecular mechanism of Primidolol hydrochloride involves its binding to beta-adrenergic receptors, which are located on the surface of various cell types. This binding inhibits the activation of adenylate cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By reducing cAMP levels, Primidolol hydrochloride decreases the activation of protein kinase A (PKA), leading to a cascade of downstream effects that result in decreased heart rate and blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Primidolol hydrochloride have been observed to change over time. The compound is relatively stable under standard conditions, but its efficacy can decrease with prolonged exposure to light and heat. In in vitro studies, Primidolol hydrochloride has shown consistent effects on cellular function over short-term periods, but long-term studies have indicated potential degradation and reduced potency. In in vivo studies, the long-term administration of Primidolol hydrochloride has been associated with sustained reductions in blood pressure and heart rate .

Dosage Effects in Animal Models

The effects of Primidolol hydrochloride vary with different dosages in animal models. At low doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, Primidolol hydrochloride can cause toxic effects, including bradycardia, hypotension, and potential cardiac arrest. These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

Primidolol hydrochloride is metabolized primarily in the liver through phase I and phase II metabolic reactions. The compound undergoes oxidation, reduction, and hydrolysis, catalyzed by enzymes such as cytochrome P450. These metabolic pathways result in the formation of various metabolites, which are then excreted from the body. The interactions with these enzymes and the resulting metabolic flux are crucial for the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, Primidolol hydrochloride is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions influence the localization and concentration of Primidolol hydrochloride, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

Primidolol hydrochloride is primarily localized in the cytoplasm and cell membrane, where it interacts with beta-adrenergic receptors. The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing Primidolol hydrochloride to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of primidolol hydrochloride involves the reaction of 2-hydroxy-3-(2-methylphenoxy)propylamine with 1-(2-chloroethyl)-5-methylpyrimidine-2,4-dione under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .

Industrial Production Methods: In industrial settings, the production of primidolol hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Primidolol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: Primidolol hydrochloride can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Propranolol: Another beta-adrenergic receptor antagonist used for similar therapeutic purposes.

Atenolol: A selective beta-1 adrenergic receptor blocker with similar antihypertensive effects.

Metoprolol: A beta-1 selective adrenergic receptor antagonist used in the treatment of hypertension and other cardiovascular conditions.

Uniqueness of Primidolol Hydrochloride: Primidolol hydrochloride is unique due to its specific chemical structure, which allows it to interact with both beta-1 and beta-2 adrenergic receptors. This dual action provides a broader range of therapeutic effects compared to more selective beta-blockers .

Biologische Aktivität

Primidolol hydrochloride is a beta-adrenergic receptor antagonist, primarily used in the management of hypertension and certain cardiac conditions. As a member of the beta-blocker class, it functions by inhibiting the effects of catecholamines, leading to decreased heart rate and blood pressure. This article delves into the biological activity of Primidolol hydrochloride, examining its pharmacodynamics, clinical applications, and relevant research findings.

Primidolol exerts its pharmacological effects primarily through the blockade of beta-1 adrenergic receptors located in the heart and vascular smooth muscle. By competing with endogenous catecholamines like epinephrine and norepinephrine, it reduces cardiac output and lowers systemic vascular resistance. This mechanism is crucial for its effectiveness in treating conditions such as hypertension and arrhythmias .

Pharmacokinetics

The pharmacokinetic profile of Primidolol hydrochloride includes the following characteristics:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Approximately 20-70% |

| Volume of Distribution | Not well defined |

| Protein Binding | High |

| Metabolism | Hepatic via CYP450 enzymes |

| Half-life | 3-6 hours |

| Elimination Route | Renal |

These parameters indicate that Primidolol is effectively absorbed and metabolized, contributing to its therapeutic efficacy .

Clinical Applications

Primidolol is primarily indicated for:

- Hypertension: It effectively lowers blood pressure in patients with essential hypertension.

- Cardiac Arrhythmias: Used in managing various types of arrhythmias by stabilizing heart rhythm.

- Angina Pectoris: Helps in reducing the frequency and severity of angina attacks.

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of Primidolol in clinical settings:

-

Hypertension Management:

A meta-analysis involving over 58,000 patients demonstrated that beta-blockers like Primidolol significantly reduce systolic and diastolic blood pressure compared to placebo. The risk ratios for cardiovascular events were notably lower in patients receiving beta-blockers . -

Arrhythmia Treatment:

In a clinical trial assessing the effects of Primidolol on patients with atrial fibrillation, a significant reduction in heart rate was observed, with minimal adverse effects reported. This supports its role as an effective antiarrhythmic agent . -

Long-term Outcomes:

A longitudinal study tracked patients on Primidolol for five years, revealing a sustained reduction in cardiovascular morbidity and mortality rates compared to untreated cohorts. This underscores the long-term benefits of beta-blockade in hypertensive patients .

Adverse Effects

While Primidolol is generally well-tolerated, potential adverse effects include:

- Fatigue

- Dizziness

- Bradycardia

- Hypotension

Monitoring for these effects is essential during treatment initiation and dose adjustments .

Eigenschaften

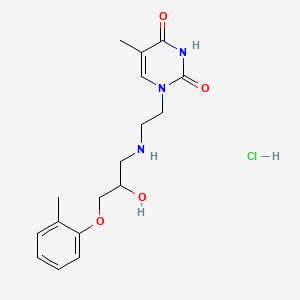

IUPAC Name |

1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4.ClH/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23;/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHOLIQGGQPTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67227-55-8 (Parent) | |

| Record name | Primidolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021187 | |

| Record name | Primidolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40778-40-3 | |

| Record name | Primidolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primidolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Primidolol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAT67NBE8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.